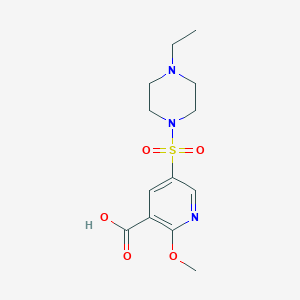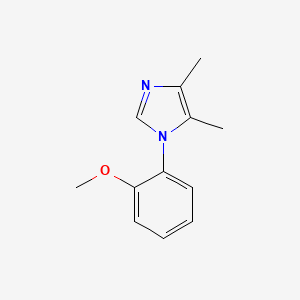
5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methoxynicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methoxynicotinic acid is a complex organic compound that features a piperazine ring, a sulfonyl group, and a methoxynicotinic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methoxynicotinic acid typically involves multiple steps. One common method includes the reaction of 4-ethylpiperazine with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with 2-methoxynicotinic acid under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methoxynicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.
Aplicaciones Científicas De Investigación
5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methoxynicotinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methoxynicotinic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperazine ring may interact with neurotransmitter receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 5-((4-Methylpiperazin-1-yl)sulfonyl)-2-methoxynicotinic acid
- 5-((4-Phenylpiperazin-1-yl)sulfonyl)-2-methoxynicotinic acid
- 5-((4-Benzylpiperazin-1-yl)sulfonyl)-2-methoxynicotinic acid
Uniqueness
5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methoxynicotinic acid is unique due to the presence of the ethyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This subtle difference can lead to variations in its interaction with molecular targets and its overall efficacy in various applications.
Propiedades
Fórmula molecular |
C13H19N3O5S |
|---|---|
Peso molecular |
329.37 g/mol |
Nombre IUPAC |
5-(4-ethylpiperazin-1-yl)sulfonyl-2-methoxypyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H19N3O5S/c1-3-15-4-6-16(7-5-15)22(19,20)10-8-11(13(17)18)12(21-2)14-9-10/h8-9H,3-7H2,1-2H3,(H,17,18) |
Clave InChI |
TUAVYDFVHHTJRR-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(N=C2)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(Diethylamino)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11790780.png)




![4-((Ethylsulfonyl)methyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B11790799.png)
![5-Isopropyl-4,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one](/img/structure/B11790811.png)
![2-(6-(2,4,5-Trimethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B11790817.png)





